3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-6-15(8-12(11)2)23(21,22)18-14-5-7-16-13(9-14)10-17(20)19(16)3/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSRSPEEYEIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. They have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor.
Mode of Action
Indole derivatives have been known to interact with their targets and cause changes that result in various biological activities. For instance, some indole derivatives have shown inhibitory activity against AChE.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways.
Result of Action
Some indole derivatives have shown notable cytotoxicity toward human cancer cell lines, suggesting potential anticancer activity.
Biological Activity
3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzenesulfonamide core with additional methyl and indolinone substituents, which are crucial for its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with indolinone derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical) | 18.0 | Inhibition of mitotic spindle formation |
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit carbonic anhydrase activity, which is often upregulated in tumors . This inhibition can lead to reduced tumor growth and metastasis.
Table 2: Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|
| Carbonic Anhydrase II | 9.8 | Decreased extracellular pH, inhibiting growth |
| Matrix Metalloproteinase | 7.5 | Reduced invasion potential |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure .
- Lung Cancer Model : In vivo studies using mouse models showed that administration of this compound resulted in reduced tumor size and weight compared to control groups. Histological analysis revealed decreased mitotic figures in treated tumors .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a study demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has shown promise in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor viability and enhanced efficacy of existing chemotherapeutics .
3. Antimicrobial Properties
Another significant application is its antimicrobial activity. Studies have revealed that the compound exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. This feature makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its sulfonamide group enhances solubility and thermal stability, making it suitable for creating high-performance materials used in coatings and adhesives .
2. Photovoltaic Devices
The compound has also been explored for applications in organic photovoltaic devices due to its ability to facilitate charge transport. Its incorporation into polymer blends has shown improved efficiency in converting solar energy into electrical energy .
Biochemical Tool Applications
1. Fluorescent Probes
The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. It can selectively bind to certain biomolecules, enabling visualization of cellular processes in real-time .
2. Drug Delivery Systems
Moreover, this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application is particularly relevant for targeted therapy in cancer treatment where localized drug delivery is crucial for minimizing side effects .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide (–SO₂–NH–) bond undergoes hydrolysis under extreme pH conditions. Strong acids or bases can cleave the S–N bond, yielding 3,4-dimethylbenzenesulfonic acid and 5-amino-1-methylindolin-2-one:
-
Conditions : Reflux in 6M HCl or NaOH at 100–120°C.
-
Mechanism : Nucleophilic attack on the sulfur atom, leading to bond cleavage .
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS at the para position relative to the sulfonamide group due to electron-withdrawing effects of –SO₂–NH–:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3,4-Dimethyl-5-nitrobenzenesulfonamide derivative | 60–70% |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 5-Halo-substituted analog | 55–65% |
Condensation with Carbonyl Compounds
The 2-oxoindoline moiety participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones:
-
Example : Reaction with benzaldehyde forms an arylidene derivative (confirmed by IR: C=N stretch at 1615 cm⁻¹) .
Cyclization Reactions
The sulfonamide nitrogen and indolinone carbonyl enable cyclization to form heterocycles:
| Reagent | Product | Key Interactions |
|---|---|---|
| Thiourea | 1,3-Thiazolidin-4-one | Sulfur incorporation via C–S bond formation |
| Malononitrile | Spiro-pyridine derivative | C–C coupling at the indolinone carbonyl |
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Mechanism : Nucleophilic attack by the sulfonamide nitrogen on electrophilic carbons, followed by ring closure .
Functionalization of the Methyl Groups
The 3,4-dimethyl substituents on the benzene ring undergo oxidation to carboxylic acids under strong conditions:
-
Conditions : KMnO₄ in acidic medium, 80–90°C.
-
Limitation : Over-oxidation may degrade the sulfonamide group.
Reduction of the Indolinone Moiety
The 2-oxo group in indolinone is reducible to a secondary alcohol or amine:
| Reagent | Product | Application |
|---|---|---|
| NaBH₄ | 2-Hydroxyindoline | Improved solubility in polar solvents |
| LiAlH₄ | 2-Aminoindoline | Precursor for bioactive derivatives |
Sulfonamide Alkylation/Acylation
The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides:
-
Example : Reaction with ethyl chloroacetate yields N-alkylated sulfonamide (confirmed by ¹H NMR: δ 4.2 ppm for –OCH₂–) .
Key Stability Considerations
-
pH Sensitivity : Stable at neutral pH but hydrolyzes in strongly acidic/basic media.
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
Light Sensitivity : Aromatic rings undergo photodegradation under UV light.
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonamide Core
Key Observations :
- Lipophilicity : The 3,4-dimethyl groups in the target compound increase hydrophobicity compared to 4-methyl (3ra) or unsubstituted sulfonamides (e.g., sulfamethoxazole derivatives) .
- Bioactive Moieties: The oxoindolin group may mimic cyclic amides in enzyme inhibitors, while thiazolidinone rings in sulfamethoxazole hybrids enhance antimicrobial activity .
Comparison :
Pharmacological and Physicochemical Properties
Critical Analysis :
- The oxoindolin group may improve target binding compared to 3ra’s sterically hindered diphenylhexenoyl chain .
- Sulfamethoxazole hybrids leverage the sulfonamide-thiazolidinone synergy for antimicrobial effects, whereas the target compound’s indolin group could shift activity toward neurological or anticancer targets .
Q & A
What are the established synthetic routes for 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves sulfonylation of the indolin-5-amine precursor. A standard protocol includes:
- Step 1: Reacting 1-methyl-2-oxoindolin-5-amine with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.
- Step 2: Purification via silica gel chromatography, followed by recrystallization from ethanol/water mixtures.
- Optimization: Microwave-assisted synthesis (e.g., 160°C in DMSO) can improve reaction kinetics and yield . Monitoring via TLC and using coupling agents like EDC/HOBt may enhance efficiency .
How is the molecular structure validated, and what crystallographic tools are recommended?
Answer:
Structural validation employs:
- X-ray crystallography: Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsional parameters .
- Spectroscopic techniques: ¹H/¹³C NMR confirms proton environments and carbon connectivity; mass spectrometry (HRMS) verifies molecular weight .
- Advanced methods: 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
How can researchers address contradictory biological activity data across studies?
Answer:
Contradictions often arise from:
- Purity discrepancies: Validate via HPLC (≥95% purity) and LC-MS to detect impurities .
- Assay variability: Standardize cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO concentration).
- Structural polymorphisms: Characterize crystalline forms via PXRD and compare with bioactive conformers .
What strategies improve bioavailability for in vivo studies?
Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility.
- Prodrug design: Mask sulfonamide groups with enzymatically cleavable esters.
- Formulation: Use nanoemulsions or liposomal carriers to improve plasma stability .
How do substituent variations impact target specificity?
Answer:
- SAR studies: Methyl groups at the 3,4-positions on the benzene ring enhance hydrophobic interactions with kinase pockets (e.g., VEGFR).
- Molecular docking: Tools like AutoDock predict binding affinity to targets like VEGF receptors. Replace the indolinone core with quinazoline to modulate selectivity .
What analytical techniques confirm post-synthesis identity and purity?
Answer:
- ¹H/¹³C NMR: Assign peaks to confirm regiochemistry (e.g., indolinone NH vs. sulfonamide SO₂).
- HPLC-DAD: Detect impurities at λ = 254 nm.
- FTIR: Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) .
How can low yields in sulfonylation steps be mitigated?
Answer:
- Solvent optimization: Switch from DCM to DMF for polar intermediates.
- Catalysis: Use DMAP to accelerate sulfonyl chloride activation.
- Temperature control: Maintain 0–5°C during exothermic reactions .
What computational methods predict biological target interactions?
Answer:
- Molecular dynamics (MD): Simulate binding stability in VEGFR-2 active sites (AMBER/CHARMM force fields).
- QSAR models: Corrogate substituent electronegativity with IC₅₀ values.
- Experimental validation: Surface plasmon resonance (SPR) quantifies binding kinetics .
How to troubleshoot inconsistent enzyme inhibition results?
Answer:
- Enzyme source: Compare recombinant vs. native protein activity.
- Redox interference: Add antioxidants (e.g., ascorbic acid) to mitigate sulfonamide oxidation.
- Cofactor requirements: Validate Mg²⁺/ATP concentrations in kinase assays .
What are the key differences between this compound and structurally similar sulfonamides?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
